1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea is a synthetic organic compound with the molecular formula C₉H₁₉N₃O It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a tert-butylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea typically involves the reaction of cyclopropylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The tert-butylurea moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(aminomethyl)cyclopropyl)(methyl)carbamate
- tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group imparts rigidity to the molecule, while the aminomethyl and tert-butylurea groups provide sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-tert-butylurea |
InChI |
InChI=1S/C9H19N3O/c1-8(2,3)11-7(13)12-9(6-10)4-5-9/h4-6,10H2,1-3H3,(H2,11,12,13) |
InChI Key |
AHXSTFFIYYGJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1(CC1)CN |
Origin of Product |
United States |
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